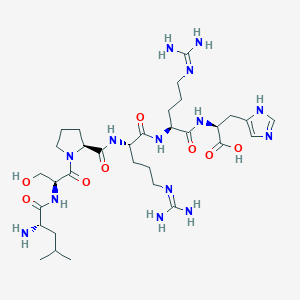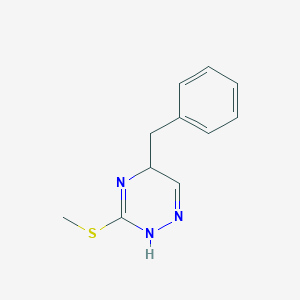![molecular formula C16H14F3NO B14200129 Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- CAS No. 869307-80-2](/img/structure/B14200129.png)
Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenamine core substituted with a methoxy group at the 4-position and a trifluoromethylphenyl group at the ethylidene position. It is used in various scientific research applications due to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzenamine and 4-(trifluoromethyl)benzaldehyde.
Condensation Reaction: The primary synthetic route involves a condensation reaction between 4-methoxybenzenamine and 4-(trifluoromethyl)benzaldehyde under acidic or basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 25-50°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or other reduced derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: This compound has a similar structure but with a methyl group instead of the trifluoromethyl group.
Benzenamine, 4-methoxy-: Lacks the ethylidene and trifluoromethyl groups, making it less complex.
Benzenemethanamine, 4-methoxy-: Similar structure but with a methanamine group instead of the ethylidene group.
Uniqueness
Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct chemical and biological properties. These substitutions make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
869307-80-2 |
|---|---|
Molekularformel |
C16H14F3NO |
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]ethanimine |
InChI |
InChI=1S/C16H14F3NO/c1-11(20-14-7-9-15(21-2)10-8-14)12-3-5-13(6-4-12)16(17,18)19/h3-10H,1-2H3 |
InChI-Schlüssel |
NFFJBPZOQXLZAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC=C(C=C1)OC)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


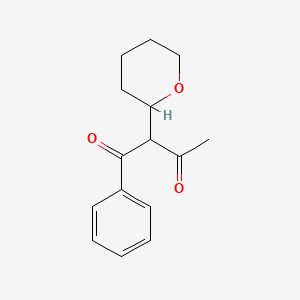

![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)
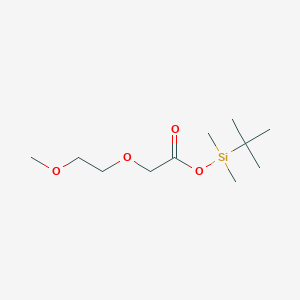
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14200089.png)
![2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid](/img/structure/B14200096.png)
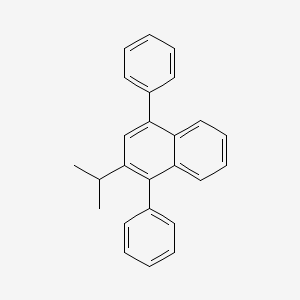
![2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14200109.png)
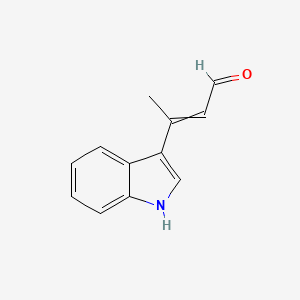
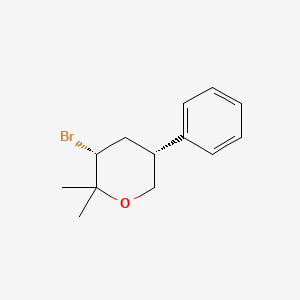

![2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B14200132.png)
